

# Quinazolin-7-amine CAS number and molecular formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Quinazolin-7-amine

Cat. No.: B011221

[Get Quote](#)

## Technical Guide: Quinazolin-7-amine

For Researchers, Scientists, and Drug Development Professionals

## Core Compound Identification

**Quinazolin-7-amine**, a heterocyclic organic compound, is a member of the quinazoline family, which is recognized for its significant role in medicinal chemistry and drug discovery. The core structure features a fused benzene and pyrimidine ring system, with an amine group substituted at the 7-position.

| Identifier        | Value                                        | Reference           |
|-------------------|----------------------------------------------|---------------------|
| CAS Number        | 101421-73-2                                  | <a href="#">[1]</a> |
| Molecular Formula | C <sub>8</sub> H <sub>7</sub> N <sub>3</sub> | <a href="#">[1]</a> |
| Molecular Weight  | 145.16 g/mol                                 |                     |
| IUPAC Name        | quinazolin-7-amine                           |                     |

## Quantitative Data Summary

Direct quantitative biological data for the parent compound, **Quinazolin-7-amine**, is limited in publicly accessible literature. However, derivatives of 7-aminoquinazoline have been synthesized and evaluated for various biological activities, particularly as anticancer and

anticonvulsant agents. The following table summarizes representative data for 7-aminoquinazoline derivatives.

| Compound Type                                 | Biological Activity | Quantitative Measurement                        | Cell Line/Model                                             | Reference |
|-----------------------------------------------|---------------------|-------------------------------------------------|-------------------------------------------------------------|-----------|
| 7-substituted-4(3H)-quinazolinone derivatives | Anticancer          | IC <sub>50</sub> values in the micromolar range | Various human cancer cell lines (e.g., MCF-7, A549, SW-480) | [2]       |
| 2-amino-7-amide quinazoline derivatives       | ERK1/2 Inhibition   | IC <sub>50</sub> values in the nanomolar range  | Enzyme and cell-based assays                                | [1]       |
| 7-substituted-4(3H)-quinazolinone derivatives | Anticonvulsant      | Demonstrated activity in animal models          | Mice                                                        | [3]       |

## Signaling Pathway Involvement: Inhibition of the ERK/MAPK Pathway

Derivatives of 7-aminoquinazoline have been identified as potent inhibitors of the Extracellular signal-regulated kinase (ERK) pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is frequently dysregulated in various cancers, making it a key target for therapeutic intervention. The aberrant activation of the ERK/MAPK pathway is associated with increased cell proliferation, differentiation, and survival.

The diagram below illustrates the canonical ERK/MAPK signaling pathway and indicates the point of inhibition by 2-amino-7-amide quinazoline derivatives. These compounds typically act by inhibiting the kinase activity of ERK1/2, the final kinases in this cascade.

[Click to download full resolution via product page](#)**ERK/MAPK Signaling Pathway Inhibition**

## Experimental Protocols

While a specific, detailed protocol for the synthesis of the parent **Quinazolin-7-amine** is not readily available in the cited literature, a general and widely used method for the synthesis of the quinazolinone core, a common scaffold for 7-aminoquinazoline derivatives, is the Niementowski quinazoline synthesis.

### Representative Protocol: Niementowski Synthesis of a 4(3H)-Quinazolinone Derivative

This protocol describes a general procedure for the condensation of an anthranilic acid with an amide to form the quinazolinone ring system.

#### Materials:

- Substituted anthranilic acid
- Amide (e.g., formamide, acetamide)
- High-boiling point solvent (e.g., paraffin oil) or solvent-free conditions
- Reaction vessel with a condenser and thermometer
- Heating mantle or oil bath
- Filtration apparatus
- Recrystallization solvents (e.g., ethanol, acetic acid)

#### Procedure:

- Reaction Setup: A mixture of the substituted anthranilic acid and an excess of the amide is placed in a reaction vessel. The reaction can be performed neat (solvent-free) or in a high-boiling point solvent.
- Heating: The reaction mixture is heated to a high temperature, typically in the range of 130-200°C, and maintained for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- **Work-up:** After the reaction is complete, the mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure. The crude product often solidifies upon cooling.
- **Purification:** The crude product is triturated with a suitable solvent (e.g., water, diethyl ether) to remove unreacted starting materials and byproducts. The solid is then collected by filtration.
- **Recrystallization:** Further purification is achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water, acetic acid) to yield the pure quinazolinone derivative.
- **Characterization:** The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

## Experimental Workflow: Anticancer Activity Screening

The following workflow outlines a typical procedure for evaluating the *in vitro* anticancer activity of newly synthesized quinazoline derivatives.



[Click to download full resolution via product page](#)

### In Vitro Anticancer Screening Workflow

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel 7-aminoquinazoline derivatives: antitumor and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Quinazolin-7-amine CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011221#quinazolin-7-amine-cas-number-and-molecular-formula]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)